Cas no 878466-15-0 (7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol)

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at the 7-position and a pyridinyl moiety at the 4-position, along with a thiol functional group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The presence of both nitrogen and sulfur heteroatoms enhances its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. Its well-defined reactivity profile allows for selective modifications, facilitating applications in drug discovery and organic synthesis. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation.
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol structure
878466-15-0 structure
Product name:7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
CAS No:878466-15-0
MF:C15H12N2OS
MW:268.333581924438
MDL:MFCD08444093
CID:4663588
PubChem ID:9361755

7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinethione, 7-methoxy-4-(3-pyridinyl)-
    • 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol
    • 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
    • MDL: MFCD08444093
    • Inchi: 1S/C15H12N2OS/c1-18-11-4-5-12-13(10-3-2-6-16-9-10)8-15(19)17-14(12)7-11/h2-9H,1H3,(H,17,19)
    • InChI Key: QSAGBKVIOLUOMR-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(OC)=C2)C(C2=CC=CN=C2)=CC1=S

7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01047212-10g
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 95%
10g
¥12383.0 2024-04-17
TRC
M229580-50mg
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0
50mg
$ 70.00 2022-06-04
Aaron
AR019PW5-50mg
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 95%
50mg
$76.00 2025-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310600-10g
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 95%
10g
¥18576.00 2024-04-27
Enamine
EN300-22121-5g
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 98%
5g
$465.0 2023-09-16
A2B Chem LLC
AV31977-500mg
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 98%
500mg
$166.00 2024-04-19
A2B Chem LLC
AV31977-50mg
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 98%
50mg
$74.00 2024-04-19
Aaron
AR019PW5-2.5g
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 98%
2.5g
$457.00 2023-12-13
Aaron
AR019PW5-10g
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 98%
10g
$971.00 2023-12-13
Aaron
AR019PW5-1g
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
878466-15-0 95%
1g
$244.00 2025-03-29

7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Related Literature

Additional information on 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol

7-Methoxy-4-(Pyridin-3-Yl)Quinoline-2-Thiol: A Comprehensive Overview

The compound with CAS No 878466-15-0, known as 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery, electronics, and optoelectronics. The structure of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol is characterized by a quinoline ring system substituted with a methoxy group at position 7, a pyridine ring at position 4, and a thiol group at position 2. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol as a promising candidate in the development of novel materials for electronic devices. The thiol group at position 2 plays a crucial role in enabling strong interactions with metal surfaces, making this compound ideal for applications in surface chemistry and nanotechnology. Researchers have explored its use as a building block for self-assembled monolayers (SAMs), which are essential components in the fabrication of sensors, catalytic surfaces, and molecular electronics.

The methoxy group at position 7 introduces electron-donating effects into the quinoline ring system, which significantly influences the electronic properties of the molecule. This substitution pattern enhances the compound's ability to participate in π–π interactions, making it suitable for applications in organic semiconductors and photovoltaic materials. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol with high precision, providing valuable insights into its optical and electronic properties.

The pyridine ring at position 4 introduces additional aromaticity and conjugation into the molecule, further stabilizing its structure and enhancing its thermal stability. This feature is particularly advantageous in high-performance materials where thermal resistance is critical. Furthermore, the pyridine substituent can act as a coordinating site for metal ions, opening up possibilities for the development of metalloorganic frameworks (MOFs) and coordination polymers.

Recent research has also focused on the synthesis and characterization of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol using advanced synthetic techniques such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern and yield high-purity compounds suitable for further studies. The synthesis of this compound involves multiple steps, including oxidation, substitution, and coupling reactions, each requiring careful optimization to achieve optimal yields.

In terms of biological applications, 7-methoxy-4-(pyridin-3-yL)quinoline_2_thiol has shown potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting its potential as a lead compound for drug development.

Moreover, the thiol group at position 2 enables this compound to act as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals such as gold, silver, and copper, which are widely used in catalysis and sensing applications. Recent studies have explored its use as a ligand in homogeneous catalysis for reactions such as alkene epoxidation and olefin metathesis.

In conclusion, 7-methoxy_4_(pyridin_3_yl)quinoline_2_thiol is a multifaceted compound with diverse applications across various fields. Its unique chemical structure endows it with remarkable properties that make it an invaluable tool for researchers in materials science, drug discovery, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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